molecular formula C22H30N6O2 B5558092 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5558092
M. Wt: 410.5 g/mol
InChI Key: MAEFFCRMWTVGPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two piperazine rings, a pyrimidine ring, and a methoxybenzoyl group. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the properties of similar compounds .

Scientific Research Applications

Synthesis and Biological Activities

Several studies have been conducted to synthesize novel compounds based on pyrimidine derivatives, which share a core structure or functional groups with "4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine", and evaluate their biological activities:

  • Anti-Inflammatory and Analgesic Activities : A study by Abu‐Hashem et al. (2020) described the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against selected bacterial and fungal strains, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Antitumor and Antiproliferative Effects : Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines, identifying compounds with potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Synthesis of Pyrimidine-Annelated Heterocycles : Majumdar et al. (1998) focused on synthesizing pyrrolo[3,2-d]pyrimidine derivatives, highlighting the potential of pyrimidine-based compounds in creating new heterocyclic structures for various applications (Majumdar, Das, & Jana, 1998).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the nature of its interactions with biological macromolecules. Piperazine and pyrimidine rings are common in drugs and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve the synthesis and characterization of this compound, as well as studies of its biological activity. Given the presence of functional groups common in pharmaceuticals, it could potentially have interesting biological activities worth exploring .

properties

IUPAC Name

(3-methoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-23-20(26-9-7-25(2)8-10-26)16-21(24-17)27-11-13-28(14-12-27)22(29)18-5-4-6-19(15-18)30-3/h4-6,15-16H,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEFFCRMWTVGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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